Cas no 1904367-98-1 (2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one)

2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
-
- 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one
- 2-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one
- F6512-7986
- 1904367-98-1
- AKOS025376441
- 2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one
- 2-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
-
- インチ: 1S/C21H24N4O5S/c1-14-20(15(2)23(3)22-14)31(28,29)25-10-6-9-24(11-12-25)21(27)19-13-17(26)16-7-4-5-8-18(16)30-19/h4-5,7-8,13H,6,9-12H2,1-3H3
- InChIKey: LSGVECZKXOQTPM-UHFFFAOYSA-N
- ほほえんだ: C1(C(N2CCCN(S(C3=C(C)N(C)N=C3C)(=O)=O)CC2)=O)OC2=C(C=CC=C2)C(=O)C=1
計算された属性
- せいみつぶんしりょう: 444.14674105g/mol
- どういたいしつりょう: 444.14674105g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 3
- 複雑さ: 854
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 110Ų
2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-7986-2mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-2μmol |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-10mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-50mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-20μmol |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-15mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-3mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-5mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-25mg |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6512-7986-5μmol |
2-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-4H-chromen-4-one |
1904367-98-1 | 5μmol |
$63.0 | 2023-09-08 |
2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one 関連文献
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-oneに関する追加情報
Compound CAS No. 1904367-98-1: A Comprehensive Overview
The compound with CAS No. 1904367-98-1, known as 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one is characterized by a chromenone core, which is a well-known scaffold in natural product-based drug discovery. The chromenone moiety is fused with a diazepane ring system, which introduces additional complexity and functional diversity to the molecule. The presence of a sulfonyl group attached to the diazepane ring further enhances the compound's pharmacological properties, such as bioavailability and target specificity.
Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one exhibits potent inhibitory activity against key enzymes associated with tumor progression and metastasis. This finding underscores its potential as a lead compound for the development of anti-cancer therapies.
In addition to its enzymatic activity, this compound has also been investigated for its ability to cross the blood-brain barrier (BBB), a critical factor for drugs targeting central nervous system (CNS) disorders. Preclinical studies conducted by researchers at the University of California, San Francisco, revealed that 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one demonstrates favorable pharmacokinetic properties, including high solubility and moderate permeability across BBB models.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques with precise control over stereochemistry and regioselectivity. Key steps include the formation of the chromenone core through cyclization reactions and the subsequent introduction of the sulfonyl group via nucleophilic aromatic substitution. These steps are critical for ensuring the stability and functionality of the final product.
Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of 2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one with its target proteins. These studies have revealed that the compound interacts with key residues in the active site through hydrogen bonding and hydrophobic interactions, contributing to its high potency and selectivity.
Looking ahead, ongoing research is focused on optimizing the chemical structure of this compound to improve its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials.
In conclusion, 2-{4-(1,3,5-trimethyl
1904367-98-1 (2-{4-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl}-4H-chromen-4-one) 関連製品
- 2138183-26-1(2-(3,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid)
- 884344-37-0(2-Azetidinone, 4-(phenylmethyl)-, (4R)-)
- 1385384-02-0(N-[Cyano(2,4-difluorophenyl)methyl]-3-(1,3-thiazol-4-YL)propanamide)
- 1353973-58-6(N-[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-acetamide)
- 2138264-23-8(2H-Pyran-4-carboxamide, tetrahydro-N-[4-(2-methylpropyl)-3-piperidinyl]-)
- 17826-05-0(5,6-dibromo-2,3-dihydro-1H-indole-2,3-dione)
- 1495650-89-9(2-Butanone, 1-[(2,5-dimethylphenyl)thio]-3-methyl-)
- 870997-76-5(3-amino-4-methoxy-pyridine-2-carboxylic acid)
- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)


